molecular formula C17H20ClN3O2 B2764280 N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311950-26-1

N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2764280
CAS RN: 1311950-26-1
M. Wt: 333.82
InChI Key: DJQAZKNHNIWCPK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as NAPPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NAPPC belongs to the class of piperidine carboxamide compounds, which have been studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. This compound has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and cell survival. This compound also modulates the activity of various enzymes and receptors involved in neurotransmitter signaling, including acetylcholinesterase and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to exert anti-inflammatory effects in peripheral tissues, such as the joints in rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively low toxicity, which allows for higher doses to be used in animal studies without causing adverse effects. However, this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of studies on its long-term safety and potential side effects.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases and inflammatory conditions. Further studies are needed to elucidate its mechanism of action and optimize dosing regimens. Additionally, the development of more water-soluble derivatives of this compound could facilitate its use in a wider range of experimental settings. Finally, the potential use of this compound as a tool for studying the role of NF-κB signaling in various biological processes warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown promise in scientific research for its neuroprotective and anti-inflammatory properties. Although its mechanism of action is not fully understood, it appears to modulate various signaling pathways in the brain and immune system. Further research is needed to fully elucidate its potential therapeutic applications and optimize dosing regimens.

Synthesis Methods

The synthesis of N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-nitroacetanilide with propargylamine, followed by reduction with palladium/carbon in ethanol to yield this compound. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(2-chloro-4-acetamidophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(4-acetamido-2-chlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-3-8-21-9-6-13(7-10-21)17(23)20-16-5-4-14(11-15(16)18)19-12(2)22/h1,4-5,11,13H,6-10H2,2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQAZKNHNIWCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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